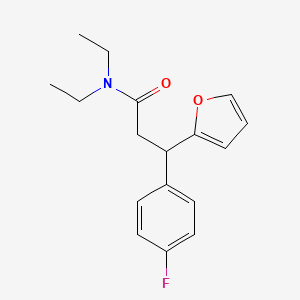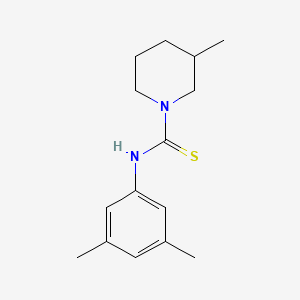
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol
Descripción general
Descripción
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol, also known as TEP or Tinuvin 770, is a UV stabilizer widely used in the polymer industry. It belongs to the class of hindered amine light stabilizers (HALS) and is used to prevent the degradation of polymers caused by exposure to UV radiation.
Mecanismo De Acción
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol acts as a radical scavenger, preventing the formation of free radicals that are generated when polymers are exposed to UV radiation. Free radicals can cause chain scission and cross-linking, leading to the degradation of polymers. This compound reacts with free radicals, forming stable products that do not contribute to the degradation of polymers.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. This compound is not expected to have any systemic toxicity or harmful effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol is a widely used UV stabilizer in the polymer industry, and its effectiveness has been well established. However, its use in lab experiments may be limited due to its high cost and limited solubility in water. This compound may also interfere with some analytical techniques, such as HPLC, due to its UV absorption properties.
Direcciones Futuras
1. Development of new 1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol derivatives with improved solubility and lower cost.
2. Investigation of the mechanism of action of this compound in more detail.
3. Study of the effects of this compound on the properties of different polymers.
4. Development of new analytical techniques for the detection of this compound in polymers.
5. Investigation of the environmental impact of this compound and its degradation products.
Aplicaciones Científicas De Investigación
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol has been extensively studied for its UV stabilizing properties in polymers. It has been shown to be effective in preventing the degradation of various polymers, including polypropylene, polyethylene, and polycarbonate, when exposed to UV radiation. This compound is also used in the production of automotive parts, packaging materials, and construction materials.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenoxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2)10-14(20)11-18(3,4)19(17)12-15(21)13-22-16-8-6-5-7-9-16/h5-9,14-15,20-21H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJWBNGFTXWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC=C2)O)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)

![3-chloro-4-{[1-(4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4085152.png)
![4-(3-chloro-4-fluorophenyl)-3-[(difluoromethyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4085154.png)

![4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4085171.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085183.png)
![1-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopentanecarboxamide](/img/structure/B4085193.png)

![5-(2-furyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4085217.png)
